2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid
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Overview
Description
2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the piperazine ring, followed by the introduction of the phenylprop-2-enyl group through a substitution reaction. The final step involves the addition of the acetic acid moiety under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenylprop-2-enyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
The uniqueness of 2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-7,13H,8-11H2,(H,16,20)(H,18,19)/b7-4+ |
InChI Key |
IDPYDWSNMOJIBU-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(C(C(=O)N1)CC(=O)O)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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